

5-Chloro-8-methyl-2-propyl-4-quinolinol CAS number and structure

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Compound of Interest

Compound Name: 5-Chloro-8-methyl-2-propyl-4-quinolinol
CAS No.: 1070880-11-3
Cat. No.: B12621967

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Technical Profile: 5-Chloro-8-methyl-2-propyl-4-quinolinol

Executive Summary

5-Chloro-8-methyl-2-propyl-4-quinolinol (CAS 1070880-11-3) is a specialized heterocyclic intermediate belonging to the 4-quinolinol (4-hydroxyquinoline) class. Structurally characterized by a quinoline core substituted with a chlorine atom at position 5, a methyl group at position 8, and a propyl chain at position 2, this compound serves as a critical scaffold in medicinal chemistry.

It acts as a privileged structure in the development of anti-infective agents, specifically targeting bacterial communication systems (Quorum Sensing inhibition in *Pseudomonas aeruginosa*) and veterinary coccidiostats. Its unique substitution pattern—combining lipophilicity (propyl/methyl) with electronic modulation (chloro)—makes it a valuable precursor for structure-activity relationship (SAR) studies in drug discovery.

Chemical Identity & Properties

Property	Specification
CAS Registry Number	1070880-11-3
IUPAC Name	5-Chloro-8-methyl-2-propylquinolin-4-ol (or 4(1H)-quinolinone tautomer)
Molecular Formula	C ₁₃ H ₁₄ ClNO
Molecular Weight	235.71 g/mol
SMILES	<chem>CCCC1=CC(=O)C2=C(C=CC(=C2N1)C)Cl</chem>
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
pKa (Predicted)	~11.2 (OH), ~2.5 (NH protonation)
LogP (Predicted)	3.8 - 4.2

Synthetic Methodology

The synthesis of **5-Chloro-8-methyl-2-propyl-4-quinolinol** follows a Conrad-Limpach Cyclization protocol. This method is preferred for its reliability in constructing the 4-quinolinone core from anilines and

-keto esters.

Reaction Logic

The synthesis involves the condensation of 5-chloro-2-methylaniline with ethyl butyrylacetate to form an enamine intermediate (Schiff base), followed by high-temperature thermal cyclization.

Causality of Experimental Choices:

- Dean-Stark Trap: Used in Step 1 to remove water, driving the equilibrium toward the enamine.

- Dowtherm A: A eutectic mixture of biphenyl and diphenyl ether is used in Step 2 because the cyclization requires temperatures $>250^{\circ}\text{C}$, which exceeds the boiling points of standard solvents.
- Rapid Addition: The enamine is added to boiling solvent to favor kinetic cyclization over polymerization.

Step-by-Step Protocol

Reagents:

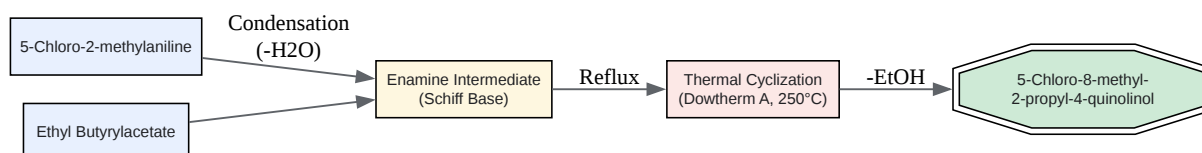
- 5-Chloro-2-methylaniline (1.0 eq)
- Ethyl butyrylacetate (1.1 eq)
- p-Toluenesulfonic acid (pTsOH) (0.01 eq - Catalyst)
- Toluene (Solvent for Step 1)
- Dowtherm A (Solvent for Step 2)

Workflow:

- Enamine Formation:
 - Charge a reaction flask with 5-chloro-2-methylaniline (100 mmol) and Toluene (150 mL).
 - Add Ethyl butyrylacetate (110 mmol) and a catalytic amount of pTsOH.
 - Attach a Dean-Stark apparatus and reflux for 4–6 hours until the theoretical amount of water is collected.
 - Concentrate the mixture under reduced pressure to obtain the crude enamine oil.
- Thermal Cyclization:
 - Heat Dowtherm A (100 mL) in a separate flask to a rolling boil ($\sim 255^{\circ}\text{C}$).

- Critical Step: Add the crude enamine dropwise to the boiling Dowtherm A. Ensure the temperature does not drop below 240°C.
- Continue heating for 30–60 minutes. Ethanol is evolved as a byproduct.
- Monitor reaction completion via TLC (Mobile phase: 5% MeOH in DCM).
- Isolation & Purification:
 - Cool the reaction mixture to room temperature.
 - Dilute with Hexane (200 mL) to precipitate the product.
 - Filter the solid and wash exclusively with Hexane to remove residual Dowtherm A.
 - Recrystallize from Ethanol/Water to yield pure **5-Chloro-8-methyl-2-propyl-4-quinolinol**.

Synthesis Pathway Diagram



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Caption: Conrad-Limpach synthesis pathway converting aniline precursors to the final quinolinol scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal approach.

HPLC Method (Purity)

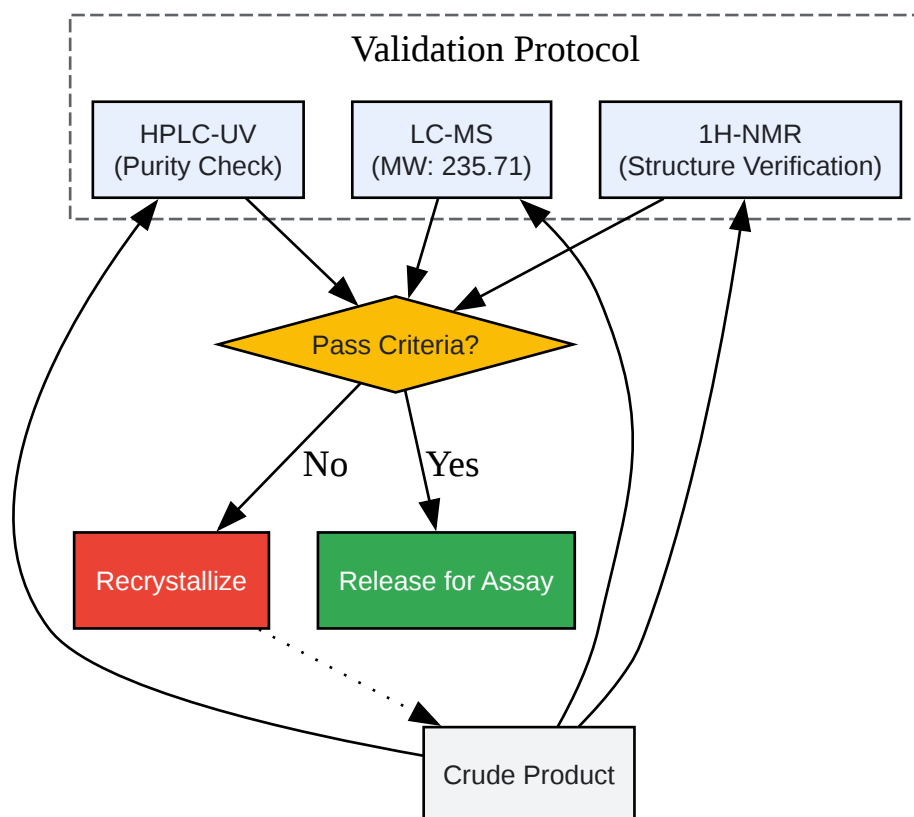
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic core) and 320 nm (quinolinone conjugation).
- Acceptance Criteria: Purity > 98% (Area %).

NMR Spectroscopy (Structural Confirmation)

- Solvent: DMSO-d6.
- Key Signals:
 - 0.95 (t, 3H): Terminal methyl of the propyl group.
 - 1.70 (m, 2H): Methylene of the propyl group.
 - 2.45 (s, 3H): Methyl group at position 8 (Ar-CH3).
 - 2.60 (t, 2H): Methylene adjacent to the quinoline ring (C2-CH2).
 - 6.00 (s, 1H): Proton at position 3 (Characteristic of 4-quinolinones).
 - 7.2 - 8.0 (m, 2H): Aromatic protons (H6, H7). Note the coupling pattern will reflect the 5,8-substitution.

Analytical Logic Diagram



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Caption: Quality control workflow ensuring chemical identity and purity before biological testing.

Applications & Biological Relevance^{[2][3][4]}

Quorum Sensing Inhibition

Research indicates that 2-alkyl-4-quinolinols function as antagonists or partial agonists of the PQS (Pseudomonas Quorum Sensing) receptor in *Pseudomonas aeruginosa*. The 2-propyl chain mimics the native alkyl ligands (HHQ/PQS), while the 5-chloro and 8-methyl substitutions alter the electronic fit within the receptor binding pocket. This makes the compound a valuable probe for disrupting bacterial biofilm formation.

Veterinary Pharmacology

The structural motif is analogous to Coccidiostats (e.g., Buquinolate). The lipophilic 2-propyl group facilitates membrane penetration, while the 4-OH group is essential for binding to the cytochrome bc1 complex of the parasite, inhibiting mitochondrial respiration.

Safety & Handling (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methyl group or hydration.
- Disposal: Incinerate as hazardous organic chemical waste containing nitrogen and chlorine.

References

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